molecular formula C12H16N2O3 B13157985 4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid

4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid

Cat. No.: B13157985
M. Wt: 236.27 g/mol
InChI Key: GSOPIQWRPDOQKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid typically involves the reaction of 3-methylphenylamine with butanoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([[(3-Methylphenyl)amino]carbonyl]amino)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for certain applications where other isomers may not be as effective .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-[(3-methylphenyl)carbamoylamino]butanoic acid

InChI

InChI=1S/C12H16N2O3/c1-9-4-2-5-10(8-9)14-12(17)13-7-3-6-11(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,15,16)(H2,13,14,17)

InChI Key

GSOPIQWRPDOQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCCC(=O)O

Origin of Product

United States

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